

Storage and Stability of DAPI Dilactate Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DAPI dilactate	
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This technical guide provides an in-depth overview of the critical aspects concerning the storage and stability of 4',6-diamidino-2-phenylindole, dilactate (**DAPI dilactate**) solutions. Adherence to proper preparation, storage, and handling protocols is paramount to ensure the reliability and reproducibility of experimental results that rely on this widely used fluorescent stain.

Introduction to DAPI Dilactate

DAPI is a popular blue fluorescent nuclear and chromosome counterstain that binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[1][2] Upon binding to dsDNA, the fluorescence intensity of DAPI is enhanced approximately 20-fold.[1][3] **DAPI dilactate** is a salt of DAPI that exhibits greater solubility in aqueous solutions compared to its dihydrochloride counterpart, making it a preferred choice for preparing stock solutions in water.[2]

Quantitative Data on Storage and Stability

Proper storage is crucial for maintaining the performance of **DAPI dilactate** solutions. The following tables summarize the recommended storage conditions and stability for both the solid powder form and prepared solutions.

Table 1: Storage and Stability of **DAPI Dilactate** Powder



Storage Temperature	Protection from Light	Shelf Life
Room Temperature	Recommended	At least 1 year
2-8°C	Recommended	At least 1 year
-20°C	Recommended	3 years

Table 2: Storage and Stability of **DAPI Dilactate** Solutions

Solution Type	Solvent	Concentrati on	Storage Temperatur e	Protection from Light	Stability
Stock Solution	Deionized Water or DMF	5 mg/mL	-20°C	Required	At least 6 months
Stock Solution	Deionized Water or DMF	5 mg/mL	2-6°C	Required	Up to 6 months
Stock Solution	ddH₂O	5 mg/mL	-20°C or -80°C	Required	At least 6 months (avoid repeated freeze-thaw)
Stock Solution	Water	10 mg/mL	4°C	Required	Can be stored for years
In Solvent	-	-	-80°C	Required	1 year
Working Solution	PBS	1 μg/mL	4°C	Required	-

Experimental Protocols



Accurate and consistent results depend on standardized experimental protocols. The following sections detail the preparation of stock and working solutions, as well as a general procedure for staining fixed cells.

Preparation of DAPI Dilactate Stock Solution

Objective: To prepare a concentrated stock solution of **DAPI dilactate**.

Materials:

- DAPI dilactate powder
- Deionized water (dH₂O) or dimethylformamide (DMF)
- · Microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- To prepare a 5 mg/mL stock solution (10.9 mM), dissolve 10 mg of DAPI dilactate powder in 2 mL of dH₂O or DMF.
- Vortex the solution thoroughly to ensure the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at ≤-20°C for long-term storage. For short-term storage, the solution can be kept at 2-6°C, protected from light.

Preparation of DAPI Working Solution for Fixed Cell Staining



Objective: To dilute the DAPI stock solution to a working concentration for staining fixed cells for fluorescence microscopy.

Materials:

- DAPI dilactate stock solution (5 mg/mL)
- Phosphate-buffered saline (PBS)
- · Microcentrifuge tubes

Procedure:

- Equilibrate an aliquot of the DAPI stock solution to room temperature.
- Dilute the stock solution to a final concentration of 300 nM in PBS. For a 5 mg/mL (10.9 mM) stock solution, this can be achieved through serial dilutions.
- The working solution should be prepared fresh for optimal performance.

Staining Protocol for Adherent Fixed Cells

Objective: To stain the nuclei of fixed adherent cells with DAPI.

Materials:

- Fixed cells on coverslips or in a culture plate
- DAPI working solution (300 nM in PBS)
- · PBS for washing
- Antifade mounting medium (optional)

Procedure:

- After fixation and permeabilization, briefly wash the cells with PBS.
- Add a sufficient volume of the 300 nM DAPI working solution to completely cover the cells.

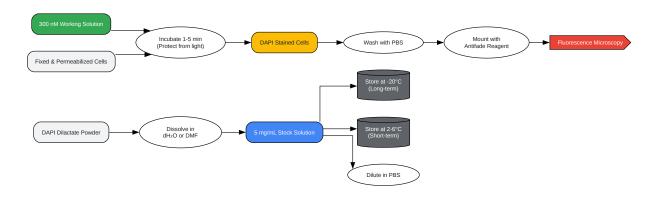


- Incubate for 1-5 minutes at room temperature, protected from light.
- Remove the DAPI solution and rinse the sample several times with PBS to remove unbound dye.
- Drain the excess buffer and mount the coverslip onto a microscope slide using an antifade mounting medium.
- Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission maxima: ~358/461 nm when bound to dsDNA).

Visualizations

Experimental Workflow for DAPI Staining

The following diagram illustrates the general workflow from **DAPI dilactate** powder to imaging of stained cells.



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Workflow for DAPI Staining of Fixed Cells.

Factors Affecting DAPI Dilactate Solution Stability

This diagram outlines the key factors that can influence the stability and performance of **DAPI** dilactate solutions.



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Key Factors Influencing DAPI Solution Stability.

Conclusion

The stability and efficacy of **DAPI dilactate** solutions are highly dependent on proper preparation, storage, and handling. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of their DAPI solutions, leading to more reliable and reproducible results in fluorescence microscopy and other applications. Key takeaways include the importance of storing stock solutions at low temperatures, protecting them from light, and avoiding repeated freeze-thaw cycles by preparing aliquots. The enhanced water solubility of the dilactate salt simplifies the preparation of aqueous stock solutions. As with all DNA-binding agents, DAPI is a potential mutagen and should be handled with appropriate safety precautions.

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- To cite this document: BenchChem. [Storage and Stability of DAPI Dilactate Solutions: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1147960#storage-and-stability-of-dapi-dilactate-solutions]

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